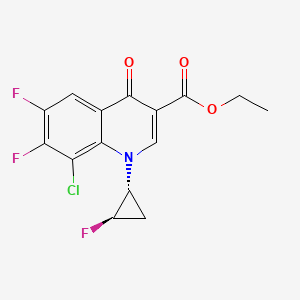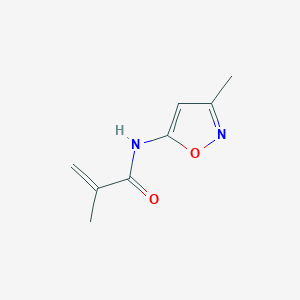![molecular formula C7H3Cl3N2 B12862623 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with three chlorine atoms attached at the 3rd, 4th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine typically involves the chlorination of 1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 1H-pyrrolo[3,2-c]pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolo[3,2-c]pyridines with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Dechlorinated or reduced derivatives of the original compound.
Scientific Research Applications
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A similar compound with a single chlorine atom at the 4th position.
1H-pyrrolo[3,4-c]pyridine: Another structural isomer with different positioning of the nitrogen and carbon atoms in the fused ring system.
Uniqueness
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono- or dichlorinated counterparts
Properties
Molecular Formula |
C7H3Cl3N2 |
|---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
3,4,6-trichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-2-11-4-1-5(9)12-7(10)6(3)4/h1-2,11H |
InChI Key |
XYRXCXUWOQMRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)

![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

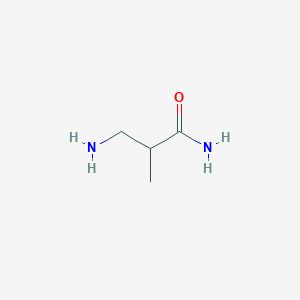

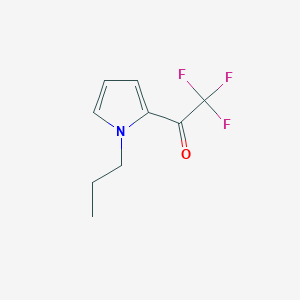
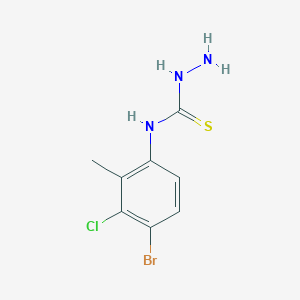
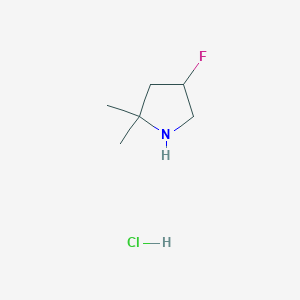
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/no-structure.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
